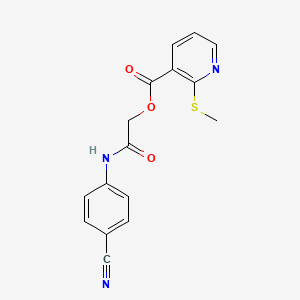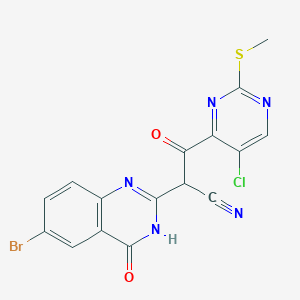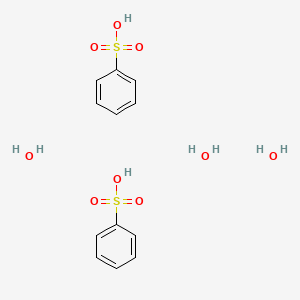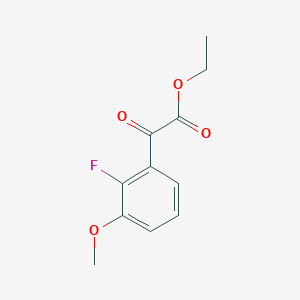![molecular formula C15H14N2OS2 B13362808 [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile CAS No. 64573-34-8](/img/structure/B13362808.png)
[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile: is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, two methylsulfanyl groups, and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the introduction of methylsulfanyl groups through thiolation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine: While specific medicinal applications may still be under investigation, the compound’s potential to act as a pharmacophore makes it of interest in the design of new therapeutic agents.
Industry: In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile exerts its effects depends on its interaction with molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets would require further experimental validation, but its structure suggests it could modulate biological processes through binding or inhibition mechanisms.
Comparación Con Compuestos Similares
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
Sulfonyl Fluorides: Compounds known for their use in click chemistry and industrial applications.
Uniqueness: What sets [1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile apart is its combination of functional groups, which provide a unique reactivity profile. The presence of both nitrile and methylsulfanyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Propiedades
Número CAS |
64573-34-8 |
|---|---|
Fórmula molecular |
C15H14N2OS2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-[1-(4-methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C15H14N2OS2/c1-18-13-6-4-11(5-7-13)14(12(9-16)10-17)8-15(19-2)20-3/h4-8H,1-3H3 |
Clave InChI |
WVABQQMDNXREEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C(C#N)C#N)C=C(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362743.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362755.png)


![Isopropyl [6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362773.png)
![3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362783.png)

![(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B13362790.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362798.png)
![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362811.png)
